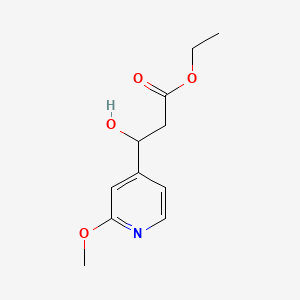
Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate is an organic compound with a complex structure that includes a pyridine ring substituted with a methoxy group and a hydroxy group on a propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Oxo-3-(2-methoxy-4-pyridyl)propanoate.
Reduction: Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanol.
Substitution: Various substituted pyridyl propanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups on the pyridine ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-Hydroxy-3-(4-methoxyphenyl)propanoate: Similar structure but with a phenyl ring instead of a pyridine ring.
Ethyl 3-Hydroxy-3-(2-methoxyphenyl)propanoate: Similar structure but with a methoxy group on the phenyl ring.
Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate: Lacks the methoxy group on the pyridine ring.
Uniqueness
Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate is unique due to the presence of both a hydroxy group and a methoxy group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse interactions and applications that are not possible with similar compounds lacking these groups.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate |
InChI |
InChI=1S/C11H15NO4/c1-3-16-11(14)7-9(13)8-4-5-12-10(6-8)15-2/h4-6,9,13H,3,7H2,1-2H3 |
InChI Key |
FHJCNWVLQNRGOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=NC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















